molecular formula C5H3BrO2S B028630 5-Bromothiophene-3-carboxylic acid CAS No. 100523-84-0

5-Bromothiophene-3-carboxylic acid

Cat. No. B028630
Key on ui cas rn: 100523-84-0
M. Wt: 207.05 g/mol
InChI Key: YCNXGPMGMAKDPM-UHFFFAOYSA-N
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Patent
US07001914B2

Procedure details

Bromine (46.5 g) in acetic acid (200 mL) was added dropwise to a solution of thiophene-3-carboxylic acid (38 g) in acetic acid (300 mL). After the addition was complete, stirring was continued at room temperature for 30 min. The reaction mixture was poured into 2000 mL of ice/water and the precipitated solid was collected and recrystallised from water to give a colourless solid; MS (ES−) 205, 207 (MH+).
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[S:3]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4]1>C(O)(=O)C>[Br:1][C:7]1[S:3][CH:4]=[C:5]([C:8]([OH:10])=[O:9])[CH:6]=1

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
38 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
2000 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from water
CUSTOM
Type
CUSTOM
Details
to give a colourless solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=CS1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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